3-O-Methylquercetin tetraacetate
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Overview
Description
3-O-Methylquercetin tetraacetate is a derivative of quercetin, a naturally occurring flavonoid found in various plants. This compound is known for its potent antiplatelet activity, which makes it a valuable agent in preventing platelet aggregation induced by arachidonic acid, collagen, and platelet-activating factor . The molecular formula of this compound is C24H20O11, and it has a molecular weight of 484.41 g/mol .
Mechanism of Action
Target of Action
3-O-Methylquercetin tetraacetate primarily targets phosphodiesterase (PDE) enzymes , specifically PDE3 and PDE4 . It also has a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It significantly inhibits cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase activity . This inhibition leads to a decrease in the degradation of cAMP and cGMP, resulting in their accumulation within cells .
Biochemical Pathways
The accumulation of cAMP and cGMP affects various biochemical pathways. These cyclic nucleotides are second messengers in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. They also play a role in the relaxation of smooth muscles, such as those found in the trachea .
Pharmacokinetics
Quercetin is glucuronidated, sulfated, or methylated in the human body . Similar metabolic pathways may apply to this compound.
Result of Action
The inhibition of PDE activity and the subsequent accumulation of cAMP and cGMP lead to various cellular effects. For instance, this compound has been shown to relax histamine, carbachol, and KCl-induced precontractions in guinea pig trachea . It also has a potent antiplatelet effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain ions and the pH can affect the chemical stability of quercetin Similarly, these factors might also influence the stability and efficacy of this compound
Biochemical Analysis
Biochemical Properties
3-O-Methylquercetin tetraacetate interacts with various biomolecules, particularly enzymes involved in platelet aggregation . It has been found to inhibit cAMP and cGMP-phosphodiesterase (PDE), with IC50 values ranging from 1.6-86.9 μM for PDE1-PDE5 .
Cellular Effects
The compound has been shown to have potent effects on cell viability. For instance, it has been found to reduce the viability of A375 human amelanotic melanoma cancer cell lines in a time- and dose-dependent manner . It also has a significant antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit the activity of cAMP and cGMP-phosphodiesterase (PDE), enzymes that play a crucial role in cellular signal transduction .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s antiplatelet effects are potent and significant .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to interact with enzymes involved in platelet aggregation . Furthermore, it has been found to inhibit cAMP and cGMP-phosphodiesterase (PDE), key enzymes in cellular signal transduction .
Preparation Methods
The synthesis of 3-O-Methylquercetin tetraacetate involves the esterification of quercetin. One common method is the regioselective O-derivatization of quercetin via ester intermediates. This process can be achieved using common esterification procedures, such as the use of acetic anhydride in the presence of a catalyst like pyridine . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-O-Methylquercetin tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3-O-Methylquercetin tetraacetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives.
Biology: The compound’s antiplatelet activity makes it a valuable tool in studying platelet aggregation and related biological processes.
Medicine: Due to its antiplatelet properties, it has potential therapeutic applications in preventing thrombotic diseases.
Industry: It can be used in the development of pharmaceuticals and nutraceuticals aimed at cardiovascular health
Comparison with Similar Compounds
3-O-Methylquercetin tetraacetate can be compared with other methylated quercetin derivatives, such as:
Properties
IUPAC Name |
[2-acetyloxy-4-(5,7-diacetyloxy-3-methoxy-4-oxochromen-2-yl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJPBMYKKVBCHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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